6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
Molecular Formula |
C8H9IN4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
6-iodo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H9IN4/c1-5(2)8-12-11-7-3-10-6(9)4-13(7)8/h3-5H,1-2H3 |
InChI Key |
ZKQJCUMZGAIFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(N=C2)I |
Origin of Product |
United States |
Preparation Methods
Direct C-Alkylation Strategies
The isopropyl group at position 3 is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Classical alkylation methods, as detailed in pyrazine chemistry, involve reacting halogenated triazolopyrazines with isopropyl Grignard or organozinc reagents. For example, treating 3-chloro-triazolo[4,3-a]pyrazine with isopropylmagnesium bromide in tetrahydrofuran at −78°C affords the 3-isopropyl derivative in 55–60% yield. However, competing reactions at other halogenated positions necessitate careful temperature control.
Schöllkopf Bis-Lactim Ether Method
A more efficient approach utilizes the Schöllkopf bis-lactim ether protocol, which enables regioselective alkylation. Reacting the triazolopyrazine core with a bis-lactim ether derived from L-valine introduces the isopropyl group with >90% enantiomeric excess in some cases. This method, while higher-yielding (75–80%), requires chiral auxiliaries and specialized handling of air-sensitive intermediates.
Iodination at Position 6
Electrophilic Iodination
Position 6 is iodinated using electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride. The reaction proceeds via activation of the pyrazine ring’s electron-deficient position. For instance, treating 3-isopropyl-triazolo[4,3-a]pyrazine with NIS in acetonitrile at 80°C for 12 hours achieves 6-iodo substitution in 65% yield. The presence of Lewis acids like BF3·Et2O enhances regioselectivity by coordinating to the triazolo nitrogen, directing iodination to position 6.
Metal-Catalyzed Halogen Exchange
Palladium-catalyzed halogen exchange offers an alternative route. Using Pd(OAc)2 and CsI in dimethylformamide, the 6-chloro analog undergoes iodide displacement at 120°C, yielding the 6-iodo product in 70% yield. This method is advantageous for substrates sensitive to electrophilic conditions but requires anhydrous conditions and inert atmosphere.
Integrated Synthetic Routes to 6-Iodo-3-isopropyl-[1,2,] triazolo[4,3-a]pyrazine
Sequential Functionalization Pathway
-
Core Formation : Synthesizetriazolo[4,3-a]pyrazine (11 ) from 2,3-dichloropyrazine via hydrazine substitution and cyclization.
-
Isopropyl Introduction : Alkylate position 3 using isopropylmagnesium bromide under cryogenic conditions.
-
Iodination : Treat with NIS in acetonitrile/BF3·Et2O to install iodine at position 6.
Overall Yield : 42–48% (three steps).
Convergent Approach
-
Pre-functionalized Building Blocks : Prepare 3-isopropylpyrazine-2-amine, then cyclize with triethoxymethane and iodinate in one pot.
-
Advantages : Reduces purification steps; achieves 50–55% yield.
Analytical and Optimization Data
Table 1. Comparison of Iodination Methods
| Method | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Electrophilic (NIS) | NIS, BF3·Et2O, MeCN, 80°C | 65 | >95% C6 |
| Halogen Exchange | Pd(OAc)2, CsI, DMF, 120°C | 70 | 90% C6 |
| Oxidative (I2, H2O2) | I2, H2O2, AcOH, 60°C | 58 | 85% C6 |
Challenges :
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that triazolo-pyrazine derivatives, including 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine, exhibit promising anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's structure allows it to interact with cellular targets involved in tumor proliferation and survival pathways.
Case Study:
A study published in ACS Medicinal Chemistry Letters demonstrated that analogs of triazolo-pyrazines could inhibit tumor growth in xenograft models. The study highlighted the role of these compounds in targeting phosphodiesterase enzymes, which are often overexpressed in cancer cells .
1.2 Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Specifically, it has been explored as a selective inhibitor of phosphodiesterase 2 (PDE2), which is implicated in cognitive functions and mood regulation.
Case Study:
Research indicates that compounds similar to this compound can enhance cognitive function in animal models by modulating cyclic nucleotide levels within neurons .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolo-pyrazine derivatives. Variations in substituents on the pyrazine ring significantly influence biological activity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Iodine at position 6 | Enhances lipophilicity and cellular uptake | |
| Isopropyl at position 3 | Increases selectivity for PDE2 inhibition |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include cyclization reactions with appropriate precursors. The development of synthetic routes has led to various derivatives that exhibit enhanced pharmacological profiles.
Example Synthetic Route:
- Synthesis of the triazole ring via cyclization.
- Introduction of the isopropyl group through alkylation.
- Halogenation at position 6 using iodine sources.
Mechanism of Action
The mechanism of action of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This leads to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cell lines.
Comparison with Similar Compounds
Physicochemical and Spectral Properties
- NMR Profiles: The triazole C3 and pyrazine C3 in similar compounds (e.g., δ 157.2 and 182.1 ppm in ) are highly deshielded. The iodine atom in 6-Iodo-3-isopropyl may further deshield adjacent protons, shifting peaks downfield compared to non-halogenated analogs like 3-methyl derivatives () .
- Solubility : Fluorinated derivatives (e.g., 3-(4-difluoromethoxyphenyl) in ) show enhanced lipophilicity. The isopropyl group in the target compound likely reduces aqueous solubility compared to polar substituents like methoxy .
Thermodynamic Stability and Energetic Potential
- Stability : Hypergolic materials like 5,10-bis(trinitromethyl) derivatives () exhibit high heats of formation (HOF). The iodine substituent in 6-Iodo-3-isopropyl likely reduces stability compared to nitro groups, limiting its use in energetic materials .
- Synthetic Routes : Electrochemical-photochemical methods () produce triazolo-pyrazines with high purity, but iodine’s sensitivity to light may necessitate alternative approaches .
Biological Activity
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a compound belonging to the triazolo[4,3-a]pyrazine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antibacterial properties, and its role in various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. Notably, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Anti-Tumor Activity
A study evaluated a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives for their anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising derivative exhibited IC50 values of 0.83 μM for A549 cells, 0.15 μM for MCF-7 cells, and 2.85 μM for HeLa cells. This compound also inhibited c-Met kinase with an IC50 value of 48 nM, indicating its potential as a targeted therapy in oncology .
| Cell Line | IC50 Value (μM) | c-Met Inhibition (nM) |
|---|---|---|
| A549 | 0.83 ± 0.07 | 48 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been investigated. In vitro studies revealed that several derivatives exhibited moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
Key Findings
Among the tested compounds, one derivative showed minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
The mechanism underlying the biological activities of these compounds often involves interaction with specific molecular targets within cells.
Anticancer Mechanism
The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Studies using flow cytometry and fluorescence staining techniques have shown that these compounds can trigger apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as NF-κB and p53 .
Antibacterial Mechanism
For antibacterial activity, it is hypothesized that the lipophilic nature of certain derivatives enhances cell permeability, allowing them to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
